molecular formula C11H16N2O2 B13483448 (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Cat. No.: B13483448
M. Wt: 208.26 g/mol
InChI Key: QTYNOLSDQQWFKS-VIFPVBQESA-N
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Description

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is an organic compound with the molecular formula C11H16N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide typically involves the reaction of 2-ethoxybenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde group of 2-ethoxybenzaldehyde is first converted to an imine intermediate, which is then reduced to form the desired amine product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of chiral catalysts or enzymes may be employed to ensure the production of the desired enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols or secondary amines.

Scientific Research Applications

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Amino-3-(2-chlorophenyl)propanamide: Similar structure but with a chloro group instead of an ethoxy group.

    3-Amino-3-(2-fluorophenyl)propanamide: Similar structure but with a fluoro group instead of an ethoxy group.

Uniqueness

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is unique due to its specific chiral configuration and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3S)-3-amino-3-(2-ethoxyphenyl)propanamide

InChI

InChI=1S/C11H16N2O2/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H2,13,14)/t9-/m0/s1

InChI Key

QTYNOLSDQQWFKS-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC=CC=C1[C@H](CC(=O)N)N

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)N)N

Origin of Product

United States

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